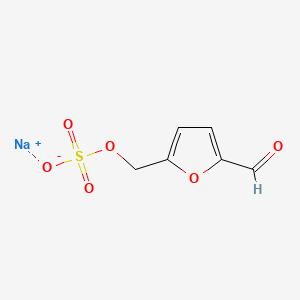

5-Sulfooxymethylfurfural sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Sulfooxymethylfurfural sodium salt: is a white crystalline solid that is soluble in water. It is an important organic synthesis intermediate widely used in the chemical field. The compound has the molecular formula C6H5NaO6S and a molecular weight of 228.16 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Sulfooxymethylfurfural sodium salt is typically synthesized by reacting 5-(hydroxymethyl)furfural with sulfurous acid . This reaction can be carried out under either acidic or basic conditions. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to balance the reaction rate and product stability.

Análisis De Reacciones Químicas

Types of Reactions: 5-Sulfooxymethylfurfural sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other furan derivatives.

Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Products include furfural derivatives.

Reduction: Products include reduced furan compounds.

Substitution: Products vary based on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Sulfooxymethylfurfural sodium salt has numerous applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of dyes, coatings, and catalysts.

Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of 5-sulfooxymethylfurfural sodium salt involves its interaction with various molecular targets. It is known to be a reactive metabolite of the Maillard reaction product, 5-hydroxymethylfurfural . The compound can form electrophilic intermediates that interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

- 5-Hydroxymethylfurfural

- Furfural

- 2,5-Furandicarboxylic acid

Comparison: 5-Sulfooxymethylfurfural sodium salt is unique due to its sulfooxy group, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Actividad Biológica

5-Sulfooxymethylfurfural sodium salt (SMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound commonly formed during the Maillard reaction in food processing. SMF has garnered attention due to its potential biological activities, including mutagenicity, cytotoxicity, and its implications in various health-related contexts. This article delves into the biological activity of SMF, supported by research findings, data tables, and case studies.

- Chemical Formula : C₆H₅NaO₆S

- Molecular Weight : 228.16 g/mol

- CAS Number : 1330171-28-2

Mutagenicity and Carcinogenicity

Research indicates that SMF exhibits mutagenic properties, particularly when assessed using the Ames test with Salmonella typhimurium strains. In a study, SMF induced dose-dependent increases in revertant colonies, suggesting its potential as a mutagenic agent .

Table 1: Mutagenicity of SMF in Various Studies

Cytotoxic Effects

Cytotoxicity studies have shown that SMF can induce significant cellular damage. In particular, histopathological analyses revealed moderate damage to liver tissue and severe damage to renal proximal tubules in animal models exposed to SMF . The mechanisms underlying this selective toxicity remain unclear but may involve metabolic activation pathways.

Table 2: Cytotoxic Effects of SMF on Different Tissues

| Tissue Type | Observed Effect | Reference |

|---|---|---|

| Liver | Moderate damage | |

| Kidney | Severe proximal tubule destruction | |

| Skin | Tumor initiation upon topical application |

The biological activity of SMF is largely attributed to its metabolic conversion from HMF via sulfotransferases (SULTs). These enzymes facilitate the formation of reactive metabolites that can interact with cellular macromolecules, leading to mutagenic effects .

Additionally, the presence of chloride ions may enhance the mutagenicity of SMF through the formation of lipophilic derivatives .

Case Studies

- Skin Tumor Initiation : A study demonstrated that both sulfooxymethyl and chloromethyl derivatives of HMF exhibited higher skin tumor-initiating activity compared to HMF itself when applied topically to mouse skin. This suggests that modifications at the hydroxymethyl position significantly increase carcinogenic potential .

- Renal Toxicity : In a chronic exposure study, rodents receiving SMF showed pronounced nephrotoxicity characterized by extensive proximal tubular damage. This finding highlights the need for careful evaluation of SMF in dietary contexts where it may be ingested .

Implications for Human Health

The implications of SMF on human health are still under investigation. While some studies suggest potential protective roles against oxidative stress in hepatocytes , the predominant evidence points towards its harmful effects, particularly regarding mutagenicity and cytotoxicity.

Propiedades

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.